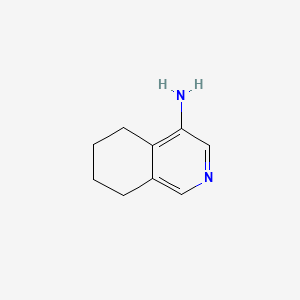

5,6,7,8-Tetrahydroisoquinolin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,6,7,8-tetrahydroisoquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h5-6H,1-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXLLAYNWGJBGSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C=NC=C2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654689 | |

| Record name | 5,6,7,8-Tetrahydroisoquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130831-67-3 | |

| Record name | 5,6,7,8-Tetrahydroisoquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,8-tetrahydroisoquinolin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis and Characterization of 5,6,7,8-Tetrahydroisoquinolin-4-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroisoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention for their diverse pharmacological activities, including anticancer, neuroprotective, and antimicrobial properties. This technical guide provides an in-depth overview of the synthesis and characterization of 5,6,7,8-tetrahydroisoquinolin-4-amine derivatives, offering detailed experimental protocols and comprehensive data presentation to aid researchers in the development of novel therapeutics.

Synthetic Strategies

The synthesis of 5,6,7,8-tetrahydroisoquinoline derivatives can be achieved through various synthetic routes. A common and effective method involves a multi-component reaction, often starting from readily available precursors. One illustrative approach is the synthesis of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, a related scaffold that provides insights into the construction of the tetrahydroquinoline core. This synthesis is achieved by reacting cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate.[1][2]

Another versatile strategy involves the regioselective cyclocondensation of appropriately substituted cyclohexanones with cyanothioacetamide. This method has been successfully employed to synthesize various 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-aryl-5,6,7,8-tetrahydroisoquinoline-3(2H)-thiones.[3] These intermediates can be further modified to introduce diverse functionalities.

Furthermore, the synthesis of N-substituted 5,8-disubstituted tetrahydroisoquinolines has been reported, starting from the corresponding 5-substituted-8-bromoisoquinolines.[4] This approach allows for the systematic exploration of structure-activity relationships by varying substituents at different positions of the tetrahydroisoquinoline ring.[4]

Experimental Protocols

General Procedure for the Synthesis of 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thiones (2a,b)

A mixture of 2,4-diacetyl-5-hydroxy-5-methyl-3-(nitrophenyl)cyclohexanones (1a,b) and cyanothioacetamide in ethanol is refluxed in the presence of a catalytic amount of piperidine. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the desired product.[3]

Synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (3)

A mixture of cyclohexanone (1), 2-benzylidenemalononitrile (2), and ammonium acetate in absolute ethanol is heated at reflux. After cooling, the solid product is collected by filtration, washed with ethanol, and recrystallized to yield the pure compound.[1][2]

Characterization of Derivatives

The synthesized 5,6,7,8-tetrahydroisoquinoline derivatives are typically characterized using a combination of spectroscopic techniques and physical property measurements.

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the molecular structure. For instance, in the 1H NMR spectrum of 7-acetyl-4-cyano-1,6-dimethyl-3-methylthio-6-hydroxy-8-(4-N,N-dimethyl-aminophenyl)-5,6,7,8-tetrahydroisoquinoline, characteristic signals for aromatic protons, the C8 proton, and methyl groups can be observed and assigned.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. For example, the presence of a nitrile (C≡N) group is indicated by a sharp absorption band around 2220 cm-1, while a carbonyl (C=O) group shows a strong absorption in the range of 1695-1708 cm-1.[3][5]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity.[6]

Physicochemical Data:

The following tables summarize the characterization data for selected 5,6,7,8-tetrahydroisoquinoline derivatives.

| Compound | Yield (%) | Melting Point (°C) | Molecular Formula | Reference |

| 7-Acetyl-4-cyano-1,6-dimethyl-3-methylthio-6-hydroxy-8-(4-N,N-dimethyl-aminophenyl)-5,6,7,8-tetrahydroisoquinoline | 94 | 162-163 | C23H29N3O2S | [5] |

| Ethyl 2-((7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-N,N-dimethylamino-phenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetate | 78 | 159-160 | C27H35N3O4S | [5] |

| 2-[(7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-N,N-dimethylamino-phenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]acetamide | 85 | 196-197 | C25H32N4O3S | [5] |

| 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione | 93 | 290-291 | C20H19N3O4S | [3] |

| 2-[(7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]acetamide | 91 | 174-175 | C22H23N5O5S | [3] |

Biological Activity and Signaling Pathways

Derivatives of the 5,6,7,8-tetrahydroisoquinoline scaffold have shown promising activity against various biological targets. For instance, certain derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), suggesting their potential as anticancer agents.[5] The inhibition of these key enzymes can disrupt cellular processes essential for cancer cell proliferation and survival.

DHFR Inhibition Pathway

Caption: Inhibition of DHFR by a tetrahydroisoquinoline derivative.

CDK2 Inhibition Pathway

Caption: Inhibition of CDK2 by a tetrahydroisoquinoline derivative.

Experimental Workflow

The development and evaluation of novel this compound derivatives typically follow a structured workflow, from initial synthesis to biological testing.

General Experimental Workflow

Caption: A typical workflow for drug discovery.

This guide provides a foundational understanding of the synthesis, characterization, and potential applications of this compound derivatives. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to explore this promising class of compounds for the development of new therapeutic agents.

References

- 1. Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facile synthesis of 5, 6, 7, 8-tetrahydropyrimido [4, 5-b]-quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Ascendant Therapeutic Potential of 5,6,7,8-Tetrahydroisoquinolin-4-amine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroisoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide delves into the burgeoning field of novel 5,6,7,8-tetrahydroisoquinolin-4-amine analogs, with a particular focus on their anticancer properties through the inhibition of key enzymatic targets such as Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2). This document provides a comprehensive overview of their biological activity, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Quantitative Biological Activity

The following tables summarize the in vitro biological activity of a series of newly synthesized 5,6,7,8-tetrahydroisoquinoline derivatives against human cancer cell lines and specific enzyme targets.[1]

Table 1: Anticancer Activity of 5,6,7,8-Tetrahydroisoquinoline Analogs

| Compound | A549 (Lung Cancer) IC50 (µM) | MCF7 (Breast Cancer) IC50 (µM) |

| 7e | 0.155 | - |

| 8d | - | 0.170 |

| Doxorubicin (Standard) | - | - |

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 2: Enzyme Inhibitory Activity of Lead Compounds

| Compound | Target Enzyme | IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) |

| 7e | CDK2 | 0.149 | Roscovitine | 0.380 |

| 8d | DHFR | 0.199 | Methotrexate | 0.131 |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to facilitate reproducibility and further investigation.

Anticancer Activity Evaluation (MTT Assay)[1]

-

Cell Seeding: Human cancer cell lines (A549 and MCF7) are seeded in 96-well plates at a density of 1 x 105 cells/well in the appropriate growth medium and incubated for 24 hours.

-

Compound Treatment: The synthesized tetrahydroisoquinoline analogs are dissolved in DMSO and added to the wells at various concentrations. The plates are then incubated for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Enzyme Inhibition Assays[1]

-

Reaction Mixture Preparation: A reaction mixture is prepared containing DHFR enzyme, dihydrofolic acid (DHF), and NADPH in a suitable buffer.

-

Inhibitor Addition: The test compounds (tetrahydroisoquinoline analogs) are added to the reaction mixture at various concentrations.

-

Reaction Initiation and Monitoring: The reaction is initiated by the addition of the substrate (DHF). The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time using a spectrophotometer.

-

IC50 Determination: The inhibitory activity is expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Kinase Reaction Setup: The assay is performed in a 96-well plate containing CDK2/cyclin E, histone H1 as the substrate, and ATP in a kinase reaction buffer.

-

Compound Incubation: The test compounds are pre-incubated with the CDK2/cyclin E complex.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Detection of Phosphorylation: The amount of phosphorylated histone H1 is quantified using a suitable method, such as an ELISA-based assay or radiometric assay with [γ-32P]ATP.

-

IC50 Calculation: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

The following diagrams illustrate the proposed mechanism of action and experimental workflows for the biological evaluation of these novel this compound analogs.

Caption: Proposed mechanism of anticancer activity.

Caption: Experimental workflow for biological evaluation.

References

An In-depth Technical Guide to the Postulated Mechanism of Action of 5,6,7,8-Tetrahydroisoquinolin-4-amine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental evidence detailing the mechanism of action for 5,6,7,8-Tetrahydroisoquinolin-4-amine is not extensively available in peer-reviewed literature. This guide, therefore, presents a hypothesized mechanism of action based on a comparative analysis of its core structural motifs: the tetrahydroisoquinoline (THIQ) scaffold and the 4-aminoquinoline moiety. The experimental protocols described herein are proposed as a framework for validating these hypotheses.

Executive Summary

This compound is a heterocyclic compound featuring a tetrahydroisoquinoline (THIQ) nucleus, a privileged scaffold in medicinal chemistry known for its presence in a wide array of biologically active molecules.[1][2][3] The addition of an amino group at the 4-position suggests potential biological activities analogous to the well-studied 4-aminoquinoline class of compounds, which includes prominent antimalarial and anti-inflammatory agents.[4][5][6][7][8] Based on this structural analogy, it is postulated that this compound may exert its effects through modulation of intracellular pH, particularly within acidic organelles like lysosomes, and by interacting with specific enzymes or receptors that are known targets of related compounds. This guide will explore these potential mechanisms, supported by data from structurally similar molecules, and propose a comprehensive strategy for experimental validation.

Postulated Core Mechanism of Action: Lysosomotropic Activity

The most empirically supported hypothesis for the action of 4-amino-substituted quinoline and related heterocyclic structures is their function as weak bases that accumulate in acidic cellular compartments, most notably lysosomes.[4][7] This accumulation, or lysosomotropism, leads to a cascade of downstream effects.

Signaling Pathway: Lysosomal Sequestration and Functional Disruption

-

Cellular Uptake: As a small, lipophilic molecule, this compound is expected to passively diffuse across the cell membrane.

-

Protonation and Trapping: Upon entering the acidic environment of the lysosome (pH 4.5-5.0), the amino group of the compound becomes protonated. This charged form is membrane-impermeant and becomes trapped and highly concentrated within the organelle.

-

Disruption of Lysosomal Function: The accumulation of a protonated base raises the intralysosomal pH, which in turn inhibits the activity of acid hydrolases. This can disrupt key cellular processes such as autophagy, endocytosis, and antigen presentation.[4]

Postulated lysosomotropic mechanism of this compound.

Potential Molecular Targets Based on Structural Analogs

The THIQ scaffold is versatile and has been integrated into inhibitors for a variety of molecular targets. While direct evidence is lacking for the 4-amino derivative, the following targets represent plausible areas for investigation.

| Target Class | Specific Examples | Potential Effect of this compound | Reference Compounds |

| Enzymes | Dihydrofolate Reductase (DHFR), Cyclin-Dependent Kinase 2 (CDK2) | Anticancer/Antiproliferative | Novel synthesized tetrahydroisoquinolines[9] |

| Mycobacterium tuberculosis ATP Synthase | Antitubercular | 5,8-disubstituted tetrahydroisoquinolines[10] | |

| Heme Polymerase | Antimalarial | 4-Aminoquinolines (e.g., Chloroquine)[5] | |

| Receptors | NMDA Receptors (GluN2C/2D subunits) | Neuromodulatory (Potentiator) | Substituted tetrahydroisoquinolines[11] |

| 5-HT1B Receptor | Neuromodulatory (Antagonist) | N-Substituted tetrahydroisoquinolines[10] | |

| Transporters | Norepinephrine Transporter (NET), Dopamine Transporter (DAT) | Neuromodulatory (Inhibitor) | Tetrahydroisoquinoline analogs[1] |

Proposed Experimental Protocols for Mechanism Validation

To elucidate the mechanism of action of this compound, a tiered experimental approach is recommended.

Objective: To determine if the compound accumulates in lysosomes and alters their pH.

Methodology: Acridine Orange Relocalization Assay

-

Cell Culture: Culture a suitable cell line (e.g., HeLa or RAW 264.7 macrophages) on glass coverslips.

-

Staining: Incubate cells with 1 µg/mL Acridine Orange (AO) for 15 minutes. AO is a metachromatic fluorescent dye that emits red fluorescence in acidic compartments (lysosomes) and green fluorescence in the cytoplasm and nucleus.

-

Treatment: Treat the AO-stained cells with varying concentrations of this compound (e.g., 1-100 µM) for 1-4 hours. Include a known lysosomotropic agent like chloroquine as a positive control.

-

Imaging: Visualize the cells using a fluorescence microscope. A decrease in red fluorescence and a corresponding increase in green fluorescence indicates a disruption of the lysosomal pH gradient.

-

Quantification: Quantify the red and green fluorescence intensity using image analysis software to determine a dose-response relationship.

Workflow for Acridine Orange Relocalization Assay.

Objective: To identify specific molecular targets from the list of candidates.

Methodology: Kinase and Receptor Profiling Panels

-

Broad Screening: Submit this compound to a commercial fee-for-service screening panel (e.g., Eurofins SafetyScreen, Reaction Biology). The panel should include a broad range of kinases, GPCRs, ion channels, and transporters.

-

Hit Identification: Analyze the screening data to identify "hits" – targets where the compound shows significant activity (e.g., >50% inhibition or activation at 10 µM).

-

Dose-Response Validation: For identified hits, perform in-house dose-response assays to determine potency (IC50 or EC50). For example, if the compound inhibits a specific kinase, a radiometric or fluorescence-based kinase assay would be appropriate.

-

Cellular Target Engagement: Use cellular thermal shift assays (CETSA) or NanoBRET™ assays to confirm that the compound engages the identified target within a cellular context.

Workflow for molecular target identification and validation.

Conclusion

While the precise mechanism of action of this compound remains to be definitively elucidated, its structural features strongly suggest a role as a lysosomotropic agent. This foundational activity can explain a broad range of potential downstream biological effects, including anti-inflammatory and antiproliferative actions. Furthermore, the versatile tetrahydroisoquinoline core indicates that the compound may possess specific interactions with a variety of protein targets. The experimental workflows outlined in this guide provide a clear and robust path for testing these hypotheses and building a comprehensive understanding of the compound's pharmacological profile. This systematic approach is critical for any future drug development efforts based on this promising chemical scaffold.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacologic actions of 4-aminoquinoline compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. archive.lstmed.ac.uk [archive.lstmed.ac.uk]

- 7. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Screening of 5,6,7,8-Tetrahydroisoquinolin-4-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in silico screening methodologies applied to 5,6,7,8-tetrahydroisoquinolin-4-amine derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities. We will delve into the common molecular targets, detail the computational screening protocols, present quantitative data from relevant studies, and visualize key experimental workflows and biological pathways.

Introduction to this compound Derivatives

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure found in numerous natural products and synthetic compounds with a wide range of pharmacological properties.[1] Derivatives of THIQ have been explored for their potential as anticancer, anti-angiogenesis, antibacterial, and enzyme inhibitory agents.[2][3] The focus of this guide, the this compound core, represents a versatile template for the design of novel therapeutic agents. In silico screening techniques play a pivotal role in accelerating the discovery and optimization of lead compounds based on this scaffold by predicting their binding affinity to biological targets and their pharmacokinetic properties.

Key Biological Targets

In silico and subsequent in vitro studies have identified several key protein targets for tetrahydroisoquinoline derivatives. Understanding these targets and their associated signaling pathways is crucial for rational drug design.

-

Cyclin-Dependent Kinases (CDKs): These enzymes are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Tetrahydroisoquinoline derivatives have been investigated as inhibitors of CDKs, such as CDK2 and CDK5, with the aim of inducing cell cycle arrest and apoptosis in cancer cells.[4][5]

-

KRas: A member of the Ras family of small GTPases, KRas is a frequently mutated oncogene in various cancers. It acts as a molecular switch in signaling pathways that control cell growth, differentiation, and survival. Certain tetrahydroisoquinoline derivatives have shown inhibitory activity against KRas.[2]

-

Dihydrofolate Reductase (DHFR): This enzyme is essential for the synthesis of nucleic acids and amino acids. It is a well-established target for antimicrobial and anticancer therapies. Some novel tetrahydroisoquinolines have been identified as potential DHFR inhibitors.[5]

-

Histone Deacetylase 8 (HDAC8): HDACs are a class of enzymes that play a crucial role in epigenetic regulation. Overexpression of HDAC8 has been linked to various diseases, including cancer. Tetrahydroisoquinoline derivatives have been explored as HDAC8 inhibitors.[6]

-

HIV-1 Reverse Transcriptase (RT): This enzyme is essential for the replication of the human immunodeficiency virus (HIV). Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, and tetrahydroisoquinoline analogs have been docked into this binding pocket to predict their inhibitory potential.[7]

In Silico Screening Methodologies: Experimental Protocols

A typical in silico screening workflow for this compound derivatives involves several key stages, from library preparation to detailed molecular dynamics simulations.

Virtual Screening Workflow

The process of virtual screening enables the rapid assessment of large libraries of compounds to identify those with a high probability of binding to a specific biological target.

Detailed Protocol for Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

-

Using software such as AutoDockTools, UCSF Chimera, or Schrödinger's Protein Preparation Wizard, prepare the protein by:

-

Removing water molecules and co-crystallized ligands.

-

Adding polar hydrogen atoms.

-

Assigning partial charges (e.g., Gasteiger charges).

-

Defining the binding site, often by creating a grid box around the active site of the co-crystallized ligand or predicted binding pocket.

-

-

-

Ligand Preparation:

-

Generate the 3D structures of the this compound derivatives. This can be done using chemical drawing software like ChemDraw or MarvinSketch, followed by conversion to a 3D format.

-

Perform energy minimization of the ligand structures using a force field like MMFF94.

-

Assign partial charges and define rotatable bonds.

-

-

Docking Simulation:

-

Use a docking program such as AutoDock Vina, Glide, or GOLD to dock the prepared ligands into the prepared receptor.

-

Set the docking parameters, including the search algorithm (e.g., Lamarckian genetic algorithm in AutoDock) and the number of binding modes to generate.

-

-

Analysis of Results:

-

Analyze the docking results based on the predicted binding affinities (e.g., docking scores in kcal/mol).

-

Visualize the binding poses of the top-ranked compounds to examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the key amino acid residues in the binding site.

-

Protocol for ADMET Prediction

ADMET prediction is crucial for evaluating the drug-likeness of candidate compounds.

-

Input Structures: Use the 2D or 3D structures of the selected hit compounds.

-

Software Selection: Employ in silico tools such as SwissADME, admetSAR, or QikProp.

-

Property Calculation: Calculate a range of physicochemical and pharmacokinetic properties, including:

-

Absorption: Lipophilicity (logP), water solubility, Caco-2 permeability, and human intestinal absorption (HIA).

-

Distribution: Plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

-

Metabolism: Cytochrome P450 (CYP) inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Ames mutagenicity, hepatotoxicity, and cardiotoxicity (e.g., hERG inhibition).

-

-

Analysis: Evaluate the predicted ADMET properties against established thresholds for drug-likeness (e.g., Lipinski's rule of five) to identify candidates with favorable pharmacokinetic profiles.

Quantitative Data Summary

The following tables summarize quantitative data from studies on tetrahydroisoquinoline derivatives, providing insights into their potency against various targets.

Table 1: In Vitro Anticancer and Anti-Angiogenesis Activity of Tetrahydroisoquinoline Derivatives [2]

| Compound ID | Target Cell Line/Assay | IC50 (µM) |

| GM-3-18 | KRas Inhibition (GSK3B pretreated HCT116) | 0.9 - 10.7 |

| GM-3-16 | KRas Inhibition (Colo 320 KRas SL) | 1.6 - 2.6 |

| GM-3-121 | Anti-Angiogenesis | 1.72 |

| GM-3-13 | Anti-Angiogenesis | 5.44 |

Table 2: Enzyme Inhibitory Activity of 5,6,7,8-Tetrahydroisoquinoline Derivatives [5]

| Compound ID | Target Enzyme | IC50 (µM) |

| 7e | CDK2 | 0.149 |

| Roscovitine (Control) | CDK2 | 0.380 |

| 8d | DHFR | 0.199 |

| Methotrexate (Control) | DHFR | 0.131 |

Table 3: Molecular Docking Scores of Tetrahydroisoquinoline Analogs against HIV-1 RT [7]

| Compound ID | Average Docking Energy (kcal/mol) |

| 1d | -20.05 |

| 2c | -19.01 |

| 2d | -18.06 |

| Efavirenz (Standard) | Not specified, but compounds above are noted as more potent |

Visualization of Signaling Pathways

Understanding the biological context of the molecular targets is essential. The following diagrams illustrate the signaling pathways in which key targets of this compound derivatives are involved.

CDK Signaling Pathway in Cell Cycle Regulation

KRas Signaling Pathway

Conclusion

The in silico screening of this compound derivatives is a powerful approach to identify and optimize novel drug candidates. By leveraging computational tools for virtual screening, molecular docking, and ADMET prediction, researchers can efficiently navigate the vast chemical space and prioritize compounds with high therapeutic potential. The integration of these computational methods with experimental validation is key to accelerating the drug discovery pipeline for this promising class of molecules. This guide has provided a foundational understanding of the methodologies and key considerations for embarking on such a research endeavor.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural exploration of tetrahydroisoquinoline derivatives as HDAC8 inhibitors through multi-QSAR modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

The Elusive Structure-Activity Relationship of 5,6,7,8-Tetrahydroisoquinolin-4-amine: A Guided Exploration of a Privileged Scaffold

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

However, the 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established privileged scaffold in medicinal chemistry, with numerous derivatives synthesized and evaluated for a wide range of biological activities.[1][2][3][4] This guide, therefore, pivots to provide a comprehensive overview of the broader SAR of substituted tetrahydroisoquinolines, drawing upon available quantitative data and experimental methodologies from studies on analogs with substitutions at other positions. This information can serve as a valuable starting point for researchers interested in exploring the potential of the 4-amino-THIQ scaffold.

Introduction to the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a key structural motif found in a multitude of natural products and synthetic compounds exhibiting significant biological effects.[1][5] Its rigid, yet three-dimensional, structure provides a versatile platform for the spatial presentation of various functional groups, enabling interaction with a diverse array of biological targets. THIQ derivatives have been investigated for their potential as anticancer, antimicrobial, antiviral, and neuroprotective agents, among others.[4][5] The biological activity is profoundly influenced by the nature and position of substituents on both the aromatic and the saturated rings of the THIQ core.

Structure-Activity Relationship Studies of Tetrahydroisoquinoline Derivatives

While specific data for 4-amino substituted analogs is lacking, extensive SAR studies have been conducted on THIQs with substitutions at other positions. These studies provide valuable insights into the pharmacophoric requirements for various biological activities.

Substitutions at the N-2 Position

The nitrogen atom at the 2-position is a common site for modification. The nature of the substituent at this position can significantly impact potency and selectivity.

Table 1: SAR of N-2 Substituted Tetrahydroisoquinoline Analogs as Anti-HIV-1 Reverse Transcriptase (RT) Inhibitors [3]

| Compound | N-2 Substituent | % RT Inhibition at 100 µM |

| 1 | 2-(4-chlorophenyl)acetamido | 74.82 |

| 2 | 2-(4-methoxyphenyl)acetamido | 72.58 |

| 3 | 2-phenylacetamido | >50 |

| 4 | 2-(4-nitrophenyl)acetamido | >50 |

Note: The core scaffold for these analogs is a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

As indicated in Table 1, N-acyl derivatives of 6,7-dimethoxy-THIQ show potent inhibition of HIV-1 RT.[3] The presence of an acetamide linker with a substituted phenyl ring at the N-2 position appears crucial for activity. Hydrophobic and electronic properties of the phenyl substituent fine-tune the inhibitory potential.[3]

Substitutions at the C-5 and C-8 Positions

Modifications at the C-5 and C-8 positions of the THIQ ring have been explored, particularly in the context of developing antitubercular agents.

Table 2: SAR of 5,8-Disubstituted Tetrahydroisoquinoline Analogs as Inhibitors of Mycobacterium tuberculosis (M. tb) [6]

| Compound | 5-Substituent | 8-Substituent | M. tb MIC (µM) |

| 5 | H | N-methylpiperazine | 1.8 |

| 6 | Me | N-methylpiperazine | 0.79 |

| 7 | OMe | N-methylpiperazine | 1.8 |

| 8 | Bn | N-methylpiperazine | >10 |

These studies reveal that lipophilicity plays a significant role in the antitubercular activity of 5,8-disubstituted THIQs.[6] While larger substituents at the 5-position, such as a benzyl group, are tolerated, an N-methylpiperazine moiety at the 8-position appears to be favorable for potency.[6]

Experimental Protocols

Detailed experimental methodologies are crucial for the synthesis and biological evaluation of novel compounds. Below are representative protocols adapted from the literature on THIQ derivatives.

General Synthetic Procedure for N-Substituted Tetrahydroisoquinolines

The synthesis of N-substituted THIQs can be achieved through various methods, with the Bischler-Napieralski reaction followed by reduction being a common strategy.

Experimental Workflow for N-Substituted THIQ Synthesis

Caption: General workflow for synthesizing N-substituted THIQs.

Protocol:

-

Amide Formation: A substituted phenylacetic acid is converted to its corresponding amide.

-

Reduction to Amine: The amide is reduced to the corresponding phenethylamine derivative using a reducing agent like lithium aluminum hydride (LiAlH4).

-

N-Acylation: The resulting amine is acylated with an appropriate acyl chloride to form the N-acyl derivative.

-

Bischler-Napieralski Cyclization: The N-acyl derivative undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield a 3,4-dihydroisoquinoline intermediate.

-

Reduction to THIQ: The dihydroisoquinoline is then reduced using a reducing agent like sodium borohydride (NaBH4) to afford the final N-substituted tetrahydroisoquinoline.

In Vitro Biological Assay: HIV-1 Reverse Transcriptase Inhibition

Protocol for HIV-1 RT Inhibition Assay: [3]

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), a template-primer (e.g., poly(A)-oligo(dT)), the reverse transcriptase enzyme, and radiolabeled dTTP.

-

Compound Incubation: The test compounds (dissolved in a suitable solvent like DMSO) are added to the reaction mixture at various concentrations.

-

Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specified time (e.g., 30 minutes).

-

Termination and Precipitation: The reaction is stopped, and the newly synthesized DNA is precipitated (e.g., using trichloroacetic acid).

-

Quantification: The amount of incorporated radiolabeled dTTP is quantified using liquid scintillation counting.

-

Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor, and IC50 values are determined.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of THIQ derivatives are a result of their interaction with various signaling pathways. The specific pathway modulated depends on the substitution pattern of the THIQ core.

Hypothesized Signaling Pathway for Anticancer THIQ Derivatives

Caption: Potential mechanism of action for anticancer THIQs.

Some THIQ derivatives have been shown to exhibit anticancer activity by inhibiting key signaling pathways involved in cell proliferation and survival, such as the KRas and NF-κB pathways.[4][7] By targeting these pathways, these compounds can induce apoptosis and inhibit angiogenesis in cancer cells.

Conclusion and Future Directions

The 1,2,3,4-tetrahydroisoquinoline scaffold remains a fertile ground for the discovery of novel therapeutic agents. While a specific and detailed SAR for 5,6,7,8-tetrahydroisoquinolin-4-amine is yet to be established, the wealth of data on other substituted THIQs provides a strong foundation for future research.

Future efforts should focus on the synthesis and systematic biological evaluation of 4-amino-THIQ derivatives. By exploring various substituents on the amino group, as well as on the aromatic and saturated rings, a comprehensive SAR can be developed. This will be instrumental in unlocking the therapeutic potential of this specific class of tetrahydroisoquinolines. The experimental protocols and SAR insights presented in this guide offer a roadmap for researchers embarking on this endeavor.

References

- 1. Synthesis, receptor binding and activity of iso and azakainoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, receptor binding and activity of iso and azakainoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 5. The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 5,6,7,8-Tetrahydroisoquinolin-4-amine: A Technical Guide

Predicted ¹H NMR Spectroscopic Analysis

The introduction of a primary amine group at the C4 position of the 5,6,7,8-tetrahydroisoquinoline core is expected to induce significant changes in the ¹H NMR spectrum, primarily through its electron-donating effect on the aromatic ring. This will cause a general upfield shift (to lower ppm values) of the aromatic protons, particularly those in ortho and para positions to the amine group. The protons of the aliphatic ring are expected to be less affected.

Key Predicted Features:

-

Aromatic Protons (H1, H3): The protons on the pyridine ring will experience the most significant impact. The electron-donating amine group at C4 will increase the electron density at C1 and C3, causing their attached protons to be shielded and shifted upfield compared to the parent compound.

-

Aliphatic Protons (H5, H6, H7, H8): The chemical shifts of the protons on the saturated ring are not expected to change dramatically from those of the parent 5,6,7,8-tetrahydroisoquinoline.

-

Amine Protons (NH₂): The protons of the primary amine group will likely appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature. This signal will disappear upon the addition of D₂O, which is a key method for its identification.

Table 1: Predicted ¹H NMR Chemical Shifts for 5,6,7,8-Tetrahydroisoquinolin-4-amine

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H1 | ~8.0 | s | - | Singlet due to no adjacent protons. |

| H3 | ~6.5 - 7.0 | s | - | Singlet due to no adjacent protons, shifted upfield by NH₂. |

| NH₂ | Variable (broad) | s | - | Broad singlet, exchangeable with D₂O. |

| H5 | ~2.9 | t | ~6.0 | Triplet from coupling with H6. |

| H6 | ~1.8 | m | - | Multiplet. |

| H7 | ~1.8 | m | - | Multiplet. |

| H8 | ~2.7 | t | ~6.0 | Triplet from coupling with H7. |

Note: Predicted values are based on the known spectrum of 5,6,7,8-tetrahydroisoquinoline and typical substituent effects of an amino group.

Predicted ¹³C NMR Spectroscopic Analysis

The carbon spectrum will also be significantly influenced by the C4-amino substituent. The electron-donating nature of the amino group will cause a notable upfield shift for the ortho (C3, C4a) and para (C1) carbons, while the carbon directly attached to the nitrogen (C4) will be shifted downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C1 | ~145 | Shifted upfield compared to parent compound. |

| C3 | ~110 | Significantly shifted upfield by the adjacent NH₂ group. |

| C4 | ~150 | Downfield shift due to direct attachment to the electronegative nitrogen atom. |

| C4a | ~125 | Shifted upfield. |

| C5 | ~29 | Minimally affected. |

| C6 | ~23 | Minimally affected. |

| C7 | ~23 | Minimally affected. |

| C8 | ~29 | Minimally affected. |

| C8a | ~135 | Minimally affected. |

Note: These are estimated chemical shifts. Actual values may vary.

Predicted Mass Spectrometry (MS) Analysis

In mass spectrometry, the molecular weight of this compound (C₉H₁₂N₂) is 148.21 g/mol . According to the nitrogen rule, the odd number of nitrogen atoms (in this case, two, which is an even number of nitrogens) would predict an even nominal molecular mass, which is consistent with 148.

Key Predicted Fragmentation Patterns:

-

Molecular Ion (M⁺): A prominent molecular ion peak at m/z 148 is expected.

-

Alpha-Cleavage: A characteristic fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom.[1] For the saturated ring of the tetrahydroisoquinoline, this could lead to the loss of alkyl fragments.

-

Loss of NH₂: Fragmentation involving the loss of the amino group (•NH₂) would result in a fragment at m/z 132.

-

Retro-Diels-Alder (RDA) Reaction: The tetrahydroisoquinoline core can undergo a characteristic RDA reaction, leading to the cleavage of the saturated ring.

Table 3: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment | Notes |

| 148 | [M]⁺ | Molecular Ion |

| 132 | [M - NH₂]⁺ | Loss of the amino group. |

| 120 | [M - C₂H₄]⁺ | Result of Retro-Diels-Alder fragmentation. |

| 119 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the saturated ring. |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard approach for the NMR analysis of a heterocyclic amine like this compound would involve the following steps:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is crucial and should be based on the solubility of the compound.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

-

To confirm the presence of the NH₂ group, acquire a second ¹H NMR spectrum after adding a drop of D₂O to the NMR tube and shaking. The NH₂ peak should disappear or significantly diminish.

-

Acquire a ¹³C NMR spectrum. A proton-decoupled sequence is standard to obtain singlets for all carbon signals.

-

For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

-

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of the compound.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

-

Data Acquisition (using Electrospray Ionization - ESI):

-

Introduce the sample solution into the ESI source of a mass spectrometer via direct infusion or through an LC system.

-

Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be observed at m/z 149.

-

To obtain fragmentation data, perform a tandem MS (MS/MS) experiment. Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

-

Visualizations

Logical Workflow for Spectroscopic Analysis

Caption: Logical workflow for the spectroscopic analysis of this compound.

Hypothetical Signaling Pathway Involvement

Compounds with a tetrahydroisoquinoline scaffold are known to interact with various biological targets. For instance, they can act as inhibitors of enzymes like dihydrofolate reductase (DHFR).[2] The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound inhibits a key enzyme.

Caption: Hypothetical inhibition of a signaling pathway by a derivative of the title compound.

References

Discovery of 5,6,7,8-Tetrahydroisoquinolin-4-amine as a kinase inhibitor

An In-Depth Technical Guide to the Discovery of 5,6,7,8-Tetrahydroisoquinoline Derivatives as Kinase Inhibitors

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a prominent structural motif in a multitude of natural alkaloids and synthetic compounds, earning it the status of a "privileged structure" in medicinal chemistry. Its rigid, three-dimensional framework allows for the precise spatial orientation of functional groups, making it an ideal core for designing ligands that can interact with a wide array of biological targets. THIQ derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-HIV, and neuroprotective effects.[1][2][3] This guide focuses on the discovery and development of substituted 5,6,7,8-tetrahydroisoquinolines as potent kinase inhibitors, with a particular emphasis on their role in cancer therapy through the inhibition of key enzymes like Cyclin-Dependent Kinase 2 (CDK2).

Recent research has highlighted the potential of novel THIQ derivatives as dual inhibitors of critical cellular targets. For instance, certain synthesized compounds have shown strong inhibitory activity against both CDK2, a key regulator of the cell cycle, and Dihydrofolate Reductase (DHFR), an enzyme crucial for nucleotide synthesis.[4] This dual-action mechanism presents a promising strategy for developing effective anticancer agents. This document provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these emerging kinase inhibitors for researchers, scientists, and drug development professionals.

Synthetic Strategies

The synthesis of the tetrahydroisoquinoline core and its derivatives is well-established, with the Pictet-Spengler reaction being a cornerstone method.[5] This reaction typically involves the condensation of a phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[5] For the synthesis of more complex, highly substituted THIQ derivatives, multi-component reaction strategies are often employed, allowing for the efficient construction of molecular diversity from simple starting materials.[5]

General Synthesis of a Substituted Tetrahydroisoquinoline

A representative synthetic pathway for a biologically active tetrahydroisoquinoline derivative involves a multi-step process starting from accessible reagents. For example, the synthesis of 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-N,N-dimethylaminophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione (Compound 1 ) was achieved by refluxing a mixture of a substituted cyclohexanone, 2-cyanothioacetamide, and a piperidine catalyst in ethanol.[4] Subsequent modifications, such as alkylation of the thione group, can introduce further diversity for structure-activity relationship (SAR) studies.[4]

Caption: Synthetic workflow for a substituted THIQ derivative.

Biological Activity and Kinase Inhibition

A series of novel 5,6,7,8-tetrahydroisoquinoline derivatives have been synthesized and evaluated for their anticancer properties.[4] These compounds demonstrated moderate to strong activity against human lung (A549) and breast (MCF7) cancer cell lines.[4] The mechanism of this activity was further investigated through targeted enzyme inhibition assays.

Quantitative Biological Data

The cytotoxic and enzyme inhibitory activities of key compounds are summarized below. The data highlights potent activity at nanomolar to low-micromolar concentrations. Notably, Compound 7e emerged as a powerful CDK2 inhibitor, while Compound 8d showed significant DHFR inhibition.[4]

| Compound ID | Target Cell Line / Enzyme | IC50 (µM) | Reference |

| 7e | A549 (Lung Cancer) | 0.155 | [4][6] |

| 8d | MCF7 (Breast Cancer) | 0.170 | [4][6] |

| 7e | CDK2 Kinase | 0.149 | [4] |

| Roscovitine | CDK2 Kinase (Control) | 0.380 | [4] |

| 8d | DHFR Enzyme | 0.199 | [4] |

| Methotrexate | DHFR Enzyme (Control) | 0.131 | [4] |

Other studies on different THIQ derivatives have shown inhibitory activity against Mycobacterium tuberculosis ATP synthase, indicating the scaffold's versatility in targeting ATP-binding sites, a common feature of kinases.[7][8][9]

Mechanism of Action and Signaling Pathways

The anticancer effects of these THIQ derivatives are linked to their ability to interfere with fundamental cellular processes, primarily cell cycle progression and nucleotide synthesis, through kinase inhibition.

CDK2 Inhibition and Cell Cycle Arrest

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a pivotal role in the G1/S phase transition of the cell cycle. By inhibiting CDK2, compounds like 7e can halt cell cycle progression, preventing cancer cell proliferation.[4] Flow cytometry analysis revealed that Compound 7e caused cell cycle arrest at the G2/M phase in A549 cells, which was accompanied by a significant increase in apoptosis (a 79-fold increase).[4]

Caption: Inhibition of the CDK2-mediated cell cycle pathway.

Experimental Protocols

The discovery and validation of these kinase inhibitors rely on a series of standardized in vitro assays.

In Vitro Anticancer Activity Assay

The cytotoxic effects of the synthesized THIQ derivatives are typically evaluated against various cancer cell lines using a colorimetric assay like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells (e.g., A549 or MCF7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.

Kinase Inhibition Assay (CDK2)

The direct inhibitory effect on the target kinase is measured using an in vitro kinase assay.

-

Reaction Mixture: A reaction buffer is prepared containing recombinant human CDK2/Cyclin E, a specific substrate (e.g., Histone H1), and ATP.

-

Inhibitor Addition: The THIQ test compounds are added to the reaction mixture at various concentrations.

-

Reaction Initiation & Incubation: The kinase reaction is initiated by adding ATP and incubated at 30°C for a set time (e.g., 30 minutes).

-

Detection: The amount of substrate phosphorylation is quantified. This can be done using methods like ADP-Glo™ Kinase Assay, which measures ADP formation, or by using radiolabeled ATP ([γ-³²P]ATP) and measuring radioactivity incorporated into the substrate.

-

IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.

Apoptosis Assay (Annexin V-FITC)

To confirm that cell death occurs via apoptosis, an Annexin V-FITC/Propidium Iodide (PI) assay is performed and analyzed by flow cytometry.

-

Cell Treatment: Cells are treated with the compound (e.g., Compound 7e at its IC50 concentration) for 24-48 hours.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and PI (which stains the nucleus of late apoptotic/necrotic cells).

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

References

- 1. Tetrahydroisoquinolines - an updated patent review for cancer treatment (2016 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. researchgate.net [researchgate.net]

- 4. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mycobacterium tuberculosis F-ATP Synthase Inhibitors and Targets [mdpi.com]

Unveiling the Pharmacophore of 5,6,7,8-Tetrahydroisoquinolin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amine group at the 4-position endows this scaffold with a unique set of physicochemical properties, making it a compelling starting point for the design of novel therapeutics. This technical guide provides an in-depth exploration of the pharmacophore of 5,6,7,8-tetrahydroisoquinolin-4-amine, summarizing key structure-activity relationships, experimental protocols, and associated signaling pathways to facilitate further drug discovery and development efforts.

The Core Pharmacophore: Essential Features for Biological Activity

The pharmacophore of this compound can be characterized by a combination of essential steric and electronic features that govern its interaction with biological targets. While the specific requirements can vary depending on the target protein, a general model can be proposed based on available structure-activity relationship (SAR) data for this class of compounds and their analogs.

Key Pharmacophoric Features:

-

Primary Amine (Hydrogen Bond Donor/Acceptor): The amine group at the C4 position is a critical feature, capable of acting as both a hydrogen bond donor and acceptor. This versatility allows for multiple interaction modes with receptor active sites. SAR studies on related compounds indicate that substitution on this amine can significantly modulate activity and selectivity.

-

Tetrahydroisoquinoline Ring System: This bicyclic system provides a rigid, three-dimensional scaffold that correctly orients the key interacting groups. It is composed of:

-

Aromatic Ring: The benzene portion of the isoquinoline offers opportunities for π-π stacking and hydrophobic interactions with aromatic amino acid residues in the target protein.

-

Saturated Ring: The reduced pyridine ring introduces a degree of conformational flexibility and provides additional hydrophobic surfaces for interaction.

-

-

Basic Nitrogen Atom: The nitrogen atom within the tetrahydroisoquinoline ring is typically basic and can be protonated at physiological pH. This positive charge can be crucial for forming ionic interactions with acidic residues in the binding pocket.

Structure-Activity Relationship (SAR) and Quantitative Data

Systematic modification of the this compound core has provided valuable insights into the structural requirements for various biological activities. The following tables summarize key SAR findings and quantitative data from the literature for analogous compounds. It is important to note that the biological activities are diverse, reflecting the scaffold's ability to interact with multiple targets.

Table 1: SAR Summary for Tetrahydroisoquinoline Analogs

| Modification Position | Structural Change | Effect on Activity | Reference |

| 4-Amino Group | N-Alkylation | Variable; can increase or decrease potency depending on the target. | Inferred from general medicinal chemistry principles. |

| 4-Amino Group | N-Acylation | Generally leads to a significant change in electronic properties and steric bulk, often resulting in altered or diminished activity. | Inferred from general medicinal chemistry principles. |

| Ring Substituents | Introduction of substituents on the aromatic ring | Can modulate lipophilicity, electronic properties, and steric interactions, leading to changes in potency and selectivity. | [1][2] |

| Ring Substituents | Introduction of substituents on the saturated ring | Can influence the conformation of the ring system and introduce new interaction points. | [1][2] |

Table 2: Quantitative Biological Data for Tetrahydroisoquinoline Derivatives

| Compound ID | Target | Activity (IC50/Ki) | Reference |

| Various | Mycobacterium tuberculosis | MIC values vary based on substitution. | [1] |

| GM-3-18 | KRas Inhibition (Colo320 cells) | 0.9 µM | [3] |

| GM-3-121 | Anti-angiogenesis | 1.72 µM | [3] |

| Compound 7e | CDK2 Inhibition | 0.149 µM | [4] |

| Compound 8d | DHFR Inhibition | 0.199 µM | [4] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel compounds based on the this compound scaffold. The following sections provide representative experimental protocols.

General Synthesis of Substituted Tetrahydroisoquinolines

The synthesis of substituted tetrahydroisoquinolines can be achieved through various established methods, with the Pictet-Spengler and Bischler-Napieralski reactions being the most common. A generalized workflow for the synthesis of a substituted tetrahydroisoquinoline is presented below.[5][6]

Caption: Generalized workflow for tetrahydroisoquinoline synthesis.

Detailed Protocol for Pictet-Spengler Reaction:

-

Reaction Setup: To a solution of the corresponding β-phenylethylamine derivative (1 equivalent) in a suitable solvent (e.g., toluene, acetonitrile), add the aldehyde or ketone (1-1.2 equivalents).

-

Acid Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid, p-toluenesulfonic acid).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the desired dihydroisoquinoline intermediate.

-

Reduction: Dissolve the intermediate in a suitable solvent (e.g., methanol, ethanol) and add a reducing agent (e.g., sodium borohydride) portion-wise at 0°C.

-

Final Purification: After the reaction is complete, quench with water, extract with an organic solvent, and purify by column chromatography to yield the final tetrahydroisoquinoline product.

In Vitro Biological Assay: Kinase Inhibition Assay

The following is a representative protocol for evaluating the inhibitory activity of synthesized compounds against a specific kinase, a common target for this class of molecules.

Caption: Workflow for an in vitro kinase inhibition assay.

Detailed Protocol:

-

Plate Preparation: Add the kinase enzyme, substrate, and ATP to the wells of a microplate.

-

Compound Addition: Add the test compounds at various concentrations to the wells. Include appropriate controls (e.g., no enzyme, no compound).

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and add a detection reagent that quantifies the amount of product formed (e.g., ADP).

-

Signal Measurement: Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

-

Data Analysis: Plot the signal intensity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways

Tetrahydroisoquinoline derivatives have been shown to modulate various signaling pathways, often through their interaction with specific receptors or enzymes.[7][8] The diagram below illustrates a generalized signaling cascade that can be affected by these compounds, leading to downstream cellular responses such as apoptosis.

References

- 1. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological response and cell death signaling pathways modulated by tetrahydroisoquinoline-based aldoximes in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Tetrahydroisoquinoline Derivative SB269,652 Is an Allosteric Antagonist at Dopamine D3 and D2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Untapped Potential of 5,6,7,8-Tetrahydroisoquinolin-4-amine: A Scaffold for Next-Generation Therapeutics

For Immediate Release

SHANGHAI, China – December 26, 2025 – The 5,6,7,8-tetrahydroisoquinoline nucleus is a well-established pharmacophore present in a multitude of biologically active compounds. However, the specific isomer, 5,6,7,8-tetrahydroisoquinolin-4-amine, represents a largely underexplored scaffold with significant potential for the design of novel therapeutics. This technical guide provides a comprehensive overview of this scaffold, summarizing its synthetic routes, known biological activities of related structures, and potential applications in drug discovery for researchers, scientists, and drug development professionals.

The core structure of this compound offers a unique three-dimensional arrangement of aromatic and saturated rings, coupled with a reactive primary amine. This amine at the 4-position serves as a versatile handle for chemical modification, allowing for the exploration of a vast chemical space to optimize potency, selectivity, and pharmacokinetic properties. While direct and extensive research on the 4-amino substituted scaffold is limited in publicly available literature, a comparative analysis of structurally similar tetrahydroisoquinoline (THIQ) and tetrahydroquinoline derivatives provides a strong rationale for its investigation.

Synthetic Strategies

The synthesis of the 5,6,7,8-tetrahydroisoquinoline core can be achieved through various established methodologies. A common approach involves the Bischler–Napieralski reaction, where a β-phenylethylamine is cyclized to a 3,4-dihydroisoquinoline, followed by reduction to the tetrahydroisoquinoline. Subsequent functionalization to introduce the 4-amino group would be required.

A plausible synthetic workflow for this compound and its derivatives is outlined below. This generalized scheme is based on common organic chemistry principles for the synthesis of related heterocyclic amines.

Biological Activities of Related Tetrahydroisoquinoline Scaffolds

While specific biological data for derivatives of this compound is sparse, the broader class of tetrahydroisoquinolines exhibits a wide range of pharmacological activities.[1] These activities provide a strong foundation for the potential applications of the 4-amino scaffold.

Derivatives of the parent 1,2,3,4-tetrahydroisoquinoline have shown promise as:

-

Antitubercular Agents: A series of 5,8-disubstituted tetrahydroisoquinolines were identified as effective inhibitors of Mycobacterium tuberculosis in culture.[2] These compounds were found to be modest inhibitors of ATP synthase.[2]

-

Anticancer Agents: Novel 5,6,7,8-tetrahydroisoquinolines have been synthesized and evaluated for their anticancer activity against lung and breast cancer cell lines, with some compounds showing potent cytotoxic effects.[3]

-

Phosphodiesterase 4 (PDE4) Inhibitors: The tetrahydroisoquinoline scaffold has been utilized in the structure-based design of novel and selective PDE4 inhibitors for the treatment of inflammatory diseases like psoriasis.

-

Neuroprotective and Receptor Modulating Agents: The tetrahydroisoquinoline framework is a key pharmacophore in compounds that interact with G-protein coupled receptors, including dopamine and serotonin receptors.[1]

The table below summarizes the biological activities of various substituted tetrahydroisoquinoline derivatives, offering insights into the potential therapeutic targets for compounds derived from the this compound scaffold.

| Scaffold Class | Substitution Pattern | Biological Activity | Target/Mechanism | Reference |

| Tetrahydroisoquinoline | 5,8-disubstituted | Antitubercular | Modest inhibition of M. tb ATP synthase | [2] |

| Tetrahydroisoquinoline | N-substituted | Antidepressant, Antihypertensive | 5-HT1B receptor antagonism | [2] |

| 5,6,7,8-Tetrahydroisoquinoline | Various | Anticancer | Cytotoxic against A459 and MCF7 cell lines | [3] |

| 1,2,3,4-Tetrahydroisoquinoline | Various | PDE4 Inhibition | Inhibition of cAMP hydrolysis | [4] |

| Tetrahydroisoquinoline | General | Neuroprotection | Modulation of dopamine/serotonin receptors | [1] |

Structure-Activity Relationships (SAR)

For related tetrahydroisoquinoline inhibitors of M. tb, a general trend of improved potency with increased lipophilicity was observed.[2] The nature of the linker in side chains attached to the core was also found to be critical for activity, with -CH2- and -CONH- linkers being more effective than -CO- or -COCH2- linkers.[2] For the this compound scaffold, the 4-amino group provides a key point for diversification to explore SAR.

The following diagram illustrates a logical workflow for a drug discovery program centered on the this compound scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

Methodological & Application

Application of the Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The Pictet-Spengler reaction is a fundamental and versatile acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization to form a tetrahydroisoquinoline.[1][2][3][4] This reaction, first reported in 1911 by Amé Pictet and Theodor Spengler, has become an indispensable tool in synthetic organic chemistry, particularly for the construction of alkaloid skeletons and other pharmacologically active compounds.[2][5][6] The tetrahydroisoquinoline motif is a privileged scaffold found in a wide array of natural products and synthetic drugs, exhibiting a broad spectrum of biological activities.[5]

This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of tetrahydroisoquinolines using the Pictet-Spengler reaction, intended to serve as a comprehensive resource for researchers in organic synthesis and drug discovery.

Reaction Mechanism and Principles

The Pictet-Spengler reaction proceeds through the initial formation of a Schiff base (or imine) from the condensation of the β-arylethylamine and the carbonyl compound.[6][7] Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion.[5][7] This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aryl ring of the β-arylethylamine attacks the iminium ion, leading to the formation of the tetrahydroisoquinoline ring system.[4][8] The final step involves the restoration of aromaticity through deprotonation.[4]

The reactivity of the β-arylethylamine is crucial for the success of the reaction. Electron-donating groups on the aromatic ring enhance its nucleophilicity, facilitating the cyclization under milder conditions.[2][8] Conversely, less nucleophilic aromatic systems may require stronger acids and higher temperatures to achieve good yields.[2]

Caption: General mechanism of the Pictet-Spengler reaction.

Experimental Protocols

The following protocols provide detailed methodologies for various applications of the Pictet-Spengler reaction.

Protocol 1: Classical Synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline

This protocol describes a standard procedure for the synthesis of a 1-substituted tetrahydroisoquinoline from a phenylethylamine and an aromatic aldehyde.

Materials:

-

2-Phenylethylamine

-

Benzaldehyde

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

In a round-bottom flask, dissolve 2-phenylethylamine (1.0 eq) and benzaldehyde (1.05 eq) in dichloromethane.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (2.0 eq) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the initial solvent).

-

Combine the organic layers and wash with brine (1 x volume).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

Protocol 2: Microwave-Assisted Synthesis of 1-Substituted-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines

Microwave irradiation can significantly accelerate the Pictet-Spengler reaction, often leading to higher yields and shorter reaction times.[2][9]

Materials:

-

2-(3,4-Dimethoxyphenyl)ethylamine

-

Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Toluene

-

Tetrahydrofuran (THF)

-

Microwave reactor

Procedure:

-

In a microwave-safe vessel, combine 2-(3,4-dimethoxyphenyl)ethylamine (1.0 eq), the substituted benzaldehyde (1.1 eq), and a mixture of toluene and THF.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (e.g., 100-140°C) for a specified time (e.g., 20-60 minutes).[9][10]

-